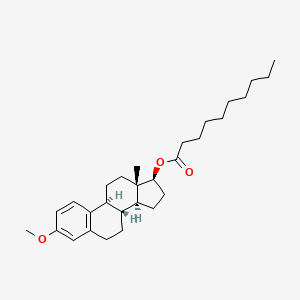

3,17beta-Estradiol-3-methylether-17-decanoate

Description

BenchChem offers high-quality 3,17beta-Estradiol-3-methylether-17-decanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,17beta-Estradiol-3-methylether-17-decanoate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O3/c1-4-5-6-7-8-9-10-11-28(30)32-27-17-16-26-25-14-12-21-20-22(31-3)13-15-23(21)24(25)18-19-29(26,27)2/h13,15,20,24-27H,4-12,14,16-19H2,1-3H3/t24-,25-,26+,27+,29+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXXNFLRIRGXPDQ-GVGNIZHQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC1CCC2C1(CCC3C2CCC4=C3C=CC(=C4)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCC(=O)O[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C3C=CC(=C4)OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50675883 |

Source

|

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

440.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1042947-85-2 |

Source

|

| Record name | 3,17beta-Estradiol-3-methylether-17-decanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1042947852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (17beta)-3-Methoxyestra-1,3,5(10)-trien-17-yl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50675883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,17.BETA.-ESTRADIOL-3-METHYLETHER-17-DECANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T9JZF6S7A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,17beta-Estradiol-3-methylether-17-decanoate structure and synthesis

An In-depth Technical Guide to 3,17β-Estradiol-3-methylether-17-decanoate: Structure, Synthesis, and Characterization

Introduction

3,17β-Estradiol-3-methylether-17-decanoate is a synthetic derivative of estradiol, the primary female sex hormone. As a doubly modified steroid, it incorporates two key structural alterations to the parent estradiol molecule: a methyl ether at the 3-position phenolic hydroxyl group and a decanoate ester at the 17β-position secondary alcohol. These modifications are not merely academic; they are deliberate chemical changes designed to modulate the compound's physicochemical and pharmacokinetic properties. The 3-methyl ether group, also found in the well-known estrogen mestranol, serves to protect the phenolic hydroxyl group, while the long-chain decanoate ester at the 17β-position significantly increases the molecule's lipophilicity.[1][2] This structural design places the compound in the category of long-acting estrogen prodrugs, which form a depot in fatty tissue upon intramuscular injection, leading to a slow release and extended duration of action.[1][3][4] This guide provides a comprehensive overview of the compound's structure, a proposed synthetic pathway based on established steroid chemistry, and the analytical techniques required for its characterization, tailored for researchers and professionals in drug development and organic synthesis.

Part 1: Molecular Structure and Physicochemical Properties

The foundational step in understanding any molecule is a thorough analysis of its structure. 3,17β-Estradiol-3-methylether-17-decanoate is built upon the classic four-ring steroid nucleus, specifically the estrane core.

The IUPAC name, [(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] decanoate, precisely describes this intricate structure.[5] The "3-methoxy" denotes the ether modification on the A-ring, while the "17-yl decanoate" specifies the long-chain ester at the 17β position on the D-ring. This decanoate chain is a ten-carbon aliphatic acid (decanoic acid) linked via an ester bond.

Caption: Proposed two-step synthetic workflow.

Detailed Experimental Protocol (Proposed)

This protocol is a representative methodology. Researchers should optimize conditions based on laboratory-specific equipment and reagent purity.

Step 1: Synthesis of Estradiol 3-methyl ether

-

Causality: The phenolic hydroxyl at C3 is more acidic than the alcoholic hydroxyl at C17. Using a mild base like potassium carbonate (K₂CO₃) and a methylating agent like dimethyl sulfate (DMS) in a polar aprotic solvent like acetone allows for selective methylation at the C3 position. The reaction is run under reflux to ensure a reasonable reaction rate.

-

Protocol:

-

To a solution of 17β-estradiol (1 equivalent) in acetone, add anhydrous potassium carbonate (3-4 equivalents).

-

Stir the suspension vigorously at room temperature for 30 minutes.

-

Add dimethyl sulfate (1.5-2 equivalents) dropwise to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by recrystallization from a solvent system like methanol/water to yield pure estradiol 3-methyl ether. [6] Step 2: Synthesis of 3,17β-Estradiol-3-methylether-17-decanoate

-

-

Causality: The 17β-hydroxyl group is now the only reactive site for acylation. The use of a highly reactive acylating agent like decanoyl chloride in the presence of a base like pyridine (which acts as both a solvent and an acid scavenger) provides an efficient means of forming the ester bond. The reaction is typically run at or slightly above room temperature. The synthesis of a similar compound, 16α-bromoacetoxyestradiol 3-methyl ether, utilizes condensation with the corresponding acid in the presence of dicyclohexylcarbodiimide (DCC), which represents an alternative and viable esterification strategy. [7][8]* Protocol:

-

Dissolve the estradiol 3-methyl ether (1 equivalent) obtained from Step 1 in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Add decanoyl chloride (1.2-1.5 equivalents) dropwise with stirring, ensuring the temperature remains low.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC.

-

Upon completion, pour the reaction mixture into ice-cold dilute hydrochloric acid to neutralize the pyridine.

-

Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash successively with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

The resulting crude product should be purified by column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent.

-

Part 3: Analytical Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity and purity of the final product. Each technique provides a piece of the structural puzzle, and together they form a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR will confirm the presence of the methoxy group (a singlet around 3.7-3.8 ppm), the long aliphatic decanoate chain (multiple signals in the 0.8-2.5 ppm range), and the characteristic signals of the steroid backbone. ¹³C NMR will show a signal for the methoxy carbon around 55 ppm and the carbonyl carbon of the ester around 173 ppm. [9]* Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact molecular weight (440.3290 Da) and elemental composition (C₂₉H₄₄O₃). [5]* Infrared (IR) Spectroscopy: The IR spectrum will be characterized by the absence of a broad O-H stretch from the starting material and the appearance of a strong C=O stretch for the ester group (typically around 1730-1740 cm⁻¹), along with C-O stretching bands.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for determining the purity of the final compound. A suitable method would use a C18 column with a mobile phase of acetonitrile/water or methanol/water.

Table 2: Expected Analytical Data

| Technique | Expected Result | Purpose |

|---|---|---|

| ¹H NMR | Signals for aromatic protons, steroid backbone, OCH₃ singlet (~3.7 ppm), and aliphatic decanoate chain protons. | Structural Confirmation |

| ¹³C NMR | ~29 distinct carbon signals, including ester carbonyl (~173 ppm) and methoxy carbon (~55 ppm). | Structural Confirmation |

| HRMS (ESI+) | [M+H]⁺ or [M+Na]⁺ corresponding to C₂₉H₄₄O₃. | Molecular Formula Verification |

| IR (KBr) | Strong C=O stretch (~1735 cm⁻¹), C-O stretch, aromatic C=C stretches. Absence of -OH band. | Functional Group Identification |

| HPLC | Single major peak (>98% purity). | Purity Assessment |

Part 4: Pharmacological Context and Potential Applications

3,17β-Estradiol-3-methylether-17-decanoate is best understood as a prodrug of estradiol.

-

Mechanism of Action (Inferred): In its intact form, the molecule is expected to have very low affinity for estrogen receptors. [1][2]Its estrogenic activity is dependent on in-vivo hydrolysis of the 17-decanoate ester by esterase enzymes to release estradiol 3-methyl ether, which can then be further demethylated at the 3-position to release the active estradiol.

-

Pharmacokinetic Profile (Predicted): The defining feature of this molecule is the long-chain decanoate ester. Esterification of estradiol at the C17β position with long-chain fatty acids dramatically increases lipophilicity. [3][10]When administered via intramuscular injection in an oil vehicle, it forms a depot in the muscle or adipose tissue. The drug is then slowly released from this depot into circulation and subsequently hydrolyzed. The longer and more lipophilic the ester chain, the slower the absorption and the longer the duration of action. [1]Estradiol undecylate (an 11-carbon ester) has a very extended duration, suggesting that the 10-carbon decanoate ester would also provide a long-acting estrogenic effect. [1]* Therapeutic Potential: As a long-acting estrogen, this compound could be investigated for use in hormone replacement therapy for menopausal symptoms or in the treatment of hypoestrogenism. The primary advantage would be a reduction in dosing frequency, potentially to once every few weeks or even monthly, which would improve patient compliance. [4]

Conclusion

3,17β-Estradiol-3-methylether-17-decanoate is a thoughtfully designed estradiol derivative engineered for sustained action. Its synthesis, while requiring careful control of selectivity, follows established and reliable chemical transformations. The dual modification of a 3-methyl ether and a 17-decanoate ester creates a highly lipophilic prodrug with potential for long-acting therapeutic applications. The analytical and pharmacological principles outlined in this guide provide a solid foundation for researchers and drug development professionals working with this and similar long-chain steroid esters.

References

-

Garza-Flores, J., et al. (1993). Long-acting estrogenic responses of estradiol fatty acid esters. PubMed. Available at: [Link]

-

Larner, J. M., et al. (1993). The isolation and characterization of estradiol-fatty acid esters in human ovarian follicular fluid. Identification of an endogenous long-lived and potent family of estrogens. PubMed. Available at: [Link]

-

PubChem. 3,17beta-Estradiol-3-methylether-17-decanoate. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. Estrogen ester. Available at: [Link]

-

Wikipedia. Estradiol stearate. Available at: [Link]

-

ResearchGate. (PDF) The isolation and characterization of estradiol-fatty acid esters in human ovarian follicular fluid. Identification of an endogenous long-lived and potent family of estrogens. Available at: [Link]

-

Wikipedia. Estrogen ester. Available at: [Link]

-

CRO Splendid Lab Pvt. Ltd. 3,17 Beta-Estradiol-3-methylether-17-decanoate. Available at: [Link]

-

PubChem. Estradiol 3-methyl ether. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (PDF) A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Available at: [Link]

-

MDPI. Chemical Synthesis and Biological Evaluation of 3-Substituted Estrone/Estradiol Derivatives as 17β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors Acting via a Reverse Orientation of the Natural Substrate Estrone. Available at: [Link]

-

Pousette, Å., et al. (1975). Synthesis of 16alpha-bromoacetoxyestradiol 3-methyl ether and study of the steroid binding site of human placental estradiol 17beta-dehydrogenase. PubMed. Available at: [Link]

-

Wikipedia. Estradiol decanoate. Available at: [Link]

-

Wikipedia. Template:Structural properties of selected estradiol esters. Available at: [Link]

-

Straseski, J. A., et al. (2019). Detection and Characterization of Estradiol (E2) and Unconjugated Estriol (uE3) Immunoassay Interference Due to Anti-Bovine Alkaline Phosphatase (ALP) Antibodies. PubMed. Available at: [Link]

- Google Patents. WO2012020417A1 - Process for the preparation of estradiol and its derivatives.

-

Bai, R., et al. (2007). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. PMC. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of 16α bromoacetoxyestradiol 3 methyl ether study of the steroid binding site of human placental estradiol 17β dehydrogenase. Available at: [Link]

Sources

- 1. Estrogen ester [medbox.iiab.me]

- 2. Estrogen ester - Wikipedia [en.wikipedia.org]

- 3. Estradiol stearate - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 3,17beta-Estradiol-3-methylether-17-decanoate | C29H44O3 | CID 46781510 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Estradiol 3-methyl ether | C19H26O2 | CID 246206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Synthesis of 16alpha-bromoacetoxyestradiol 3-methyl ether and study of the steroid binding site of human placental estradiol 17beta-dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Long-acting estrogenic responses of estradiol fatty acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Pharmacological Profile of 3-O-Methylestradiol-17-decanoate

Introduction

In the landscape of steroidal hormone research and development, the modification of endogenous compounds to enhance their therapeutic profiles is a cornerstone of medicinal chemistry. Estradiol, the primary female sex hormone, has been a frequent subject of such modifications, aiming to improve its oral bioavailability and extend its duration of action. This technical guide provides a comprehensive overview of 3-O-Methylestradiol-17-decanoate, a derivative of estradiol featuring both a methyl ether at the 3-position and a decanoate ester at the 17β-position.

This dual modification is designed to create a long-acting prodrug. The 17-decanoate ester significantly increases the lipophilicity of the molecule, promoting its deposition in adipose tissue and leading to a slow and sustained release of the active compound. The 3-O-methyl group, analogous to the modification seen in mestranol, is anticipated to protect the phenolic hydroxyl group from rapid first-pass metabolism, with subsequent demethylation in the liver to yield the active estrogen. This guide will delve into the chemical properties, a plausible synthetic route, analytical methodologies, and the anticipated pharmacological profile of this intriguing compound, which is also recognized as Nandrolone Decanoate EP Impurity B[1].

Physicochemical Properties

The chemical and physical properties of 3-O-Methylestradiol-17-decanoate are fundamental to its behavior both in vitro and in vivo. A summary of its key properties is presented in the table below.

| Property | Value | Source |

| Chemical Name | 3-Methoxyestra-1,3,5(10)-trien-17β-yl decanoate | [1] |

| CAS Number | 1042947-85-2 | |

| Molecular Formula | C₂₉H₄₄O₃ | |

| Molecular Weight | 440.66 g/mol | |

| Appearance | White to off-white crystalline solid (predicted) | Inferred from similar steroids |

| Solubility | Predicted to be soluble in organic solvents such as ethanol, DMSO, and acetone; practically insoluble in water. | Inferred from similar steroids |

| Melting Point | Not experimentally reported; predicted to be in the range of other long-chain estradiol esters. | |

| Storage | Store at 2-8°C in a tightly sealed container, protected from light. | Standard for steroidal compounds |

Chemical Structure

The structure of 3-O-Methylestradiol-17-decanoate, with its steroidal backbone, 3-O-methyl ether, and 17-decanoate ester, is depicted below.

Synthesis and Characterization

Proposed Synthetic Workflow

Detailed Synthetic Protocol

Step 1: Synthesis of 3-O-Methylestradiol

-

To a solution of 17β-estradiol in acetone, add anhydrous potassium carbonate.

-

Stir the suspension vigorously at room temperature.

-

Slowly add dimethyl sulfate to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 3-O-Methylestradiol.

Step 2: Synthesis of 3-O-Methylestradiol-17-decanoate

-

Dissolve 3-O-Methylestradiol in anhydrous dichloromethane.

-

Add pyridine to the solution and cool to 0°C in an ice bath.

-

Slowly add decanoyl chloride to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with the addition of water.

-

Separate the organic layer, wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-O-Methylestradiol-17-decanoate.

Characterization Methods

The identity and purity of the synthesized 3-O-Methylestradiol-17-decanoate should be confirmed using a suite of analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for confirming the structure. Key signals to expect in the ¹H NMR spectrum include the singlet for the 3-O-methyl group, the multiplet for the C17 proton, and the characteristic signals for the decanoate chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula by providing an accurate mass measurement.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester and the C-O stretches of the ether and ester groups.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for determining the purity of the final compound. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a suitable starting point for method development.

Pharmacological Profile

The pharmacological profile of 3-O-Methylestradiol-17-decanoate is predicted to be that of a long-acting estrogenic prodrug. Its activity is dependent on its metabolic conversion to the active hormone, 17β-estradiol.

Anticipated Metabolic Pathway

Mechanism of Action

-

Absorption and Distribution: Following administration (likely intramuscularly in an oil-based vehicle), the highly lipophilic 3-O-Methylestradiol-17-decanoate will form a depot in the muscle or adipose tissue. From this depot, it will be slowly released into the systemic circulation.

-

Metabolic Activation: Once in circulation, the compound is subject to two key metabolic transformations:

-

Hydrolysis: Esterase enzymes will cleave the 17-decanoate ester, releasing 3-O-Methylestradiol.

-

Demethylation: Cytochrome P450 enzymes in the liver will demethylate the 3-O-methyl group, yielding 17β-Estradiol-17-decanoate.

-

-

Final Conversion to Active Hormone: Both primary metabolites will be further metabolized to 17β-estradiol, the active estrogenic compound.

-

Receptor Binding: 17β-estradiol will then bind to and activate estrogen receptors (ERα and ERβ) in target tissues, initiating the downstream signaling cascades responsible for its physiological effects.

Pharmacokinetics

The long decanoate side chain is expected to confer a significantly prolonged pharmacokinetic profile compared to unesterified estradiol. The rate-limiting step in the generation of active 17β-estradiol is likely the slow release of the prodrug from its tissue depot. This results in a sustained, low-level release of the active hormone over an extended period, potentially allowing for dosing intervals of several weeks.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile and water.

-

Solvent A: Water

-

Solvent B: Acetonitrile

-

-

Gradient Program:

-

0-2 min: 70% B

-

2-15 min: 70% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 280 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition.

Protocol 2: In Vitro Esterase Stability Assay

-

Prepare a stock solution of 3-O-Methylestradiol-17-decanoate in a suitable organic solvent (e.g., DMSO).

-

Dilute the stock solution in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) containing liver microsomes or purified esterase.

-

Incubate the reaction mixture at 37°C.

-

At various time points, withdraw aliquots of the reaction mixture and quench the enzymatic reaction (e.g., by adding a cold organic solvent like acetonitrile).

-

Analyze the samples by LC-MS/MS to quantify the disappearance of the parent compound and the appearance of the hydrolyzed metabolite (3-O-Methylestradiol).

-

Calculate the half-life of the compound in the presence of esterases.

Conclusion

3-O-Methylestradiol-17-decanoate is a rationally designed prodrug of estradiol with the potential for a significantly extended duration of action. Its chemical properties, particularly its high lipophilicity, are key to its anticipated pharmacokinetic profile. While detailed experimental data for this specific molecule is not widely published, its synthesis and characterization can be achieved through standard, well-established methodologies in steroid chemistry. The pharmacological activity of this compound is dependent on its metabolic conversion to 17β-estradiol, and it holds promise for applications where sustained and stable estrogenic activity is desired. Further research into its specific pharmacokinetic and pharmacodynamic properties is warranted to fully elucidate its therapeutic potential.

References

-

Cleanchem. Nandrolone Decanoate EP Impurity B | CAS No: 1042947-85-2. [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 3,17β-Estradiol-3-methylether-17-decanoate

Abstract

This technical guide provides a comprehensive analysis of the mechanism of action of 3,17β-Estradiol-3-methylether-17-decanoate, a synthetic derivative of 17β-estradiol. Designed for researchers, scientists, and drug development professionals, this document elucidates the journey of this compound from a prodrug to a biologically active molecule. We will explore its metabolic activation, interaction with estrogen receptors, and the subsequent cellular signaling cascades. This guide integrates established scientific principles with detailed experimental protocols and data visualization to offer a thorough understanding of this compound's biological activity.

Introduction: The Rationale for Estradiol Prodrugs

17β-estradiol, the most potent endogenous estrogen, plays a pivotal role in a myriad of physiological processes. However, its therapeutic application is often hampered by a low oral bioavailability and a short biological half-life due to extensive first-pass metabolism in the liver and intestines[1][2]. To overcome these limitations, synthetic derivatives, such as 3,17β-Estradiol-3-methylether-17-decanoate, have been developed. These prodrugs are chemically modified versions of the parent molecule, designed to improve pharmacokinetic properties and provide sustained release of the active hormone[3].

The subject of this guide, 3,17β-Estradiol-3-methylether-17-decanoate, features two key modifications to the estradiol scaffold: a methyl ether at the C-3 phenolic hydroxyl group and a decanoate ester at the C-17β hydroxyl group. These modifications render the molecule biologically inactive until they are enzymatically cleaved within the body. This guide will systematically dissect the mechanism of action, from metabolic activation to the molecular intricacies of its estrogenic effects.

Metabolic Activation: A Two-Step Bio-conversion

The journey of 3,17β-Estradiol-3-methylether-17-decanoate to its active form, 17β-estradiol, is a two-step enzymatic process. This bio-conversion is essential for the compound to exert its biological effects.

Step 1: De-esterification at the C-17 Position

The initial and often rate-limiting step in the activation of long-chain estradiol esters is the hydrolysis of the ester bond at the C-17β position. This reaction is catalyzed by non-specific carboxylesterases, which are abundant in the liver and other tissues[4][5][6].

The decanoate ester of 3,17β-Estradiol-3-methylether-17-decanoate is cleaved to release 3-O-methylestradiol and decanoic acid. The long carbon chain of the decanoate moiety significantly increases the lipophilicity of the prodrug, facilitating its deposition in adipose tissue and a slow release into circulation, thereby prolonging its duration of action[3][7].

Diagram: Enzymatic Cleavage of 3,17β-Estradiol-3-methylether-17-decanoate

Caption: Metabolic activation of the prodrug.

Step 2: O-Demethylation at the C-3 Position

The second step in the activation cascade is the O-demethylation of the 3-methyl ether to yield the active 17β-estradiol. This reaction is primarily mediated by cytochrome P450 (CYP) enzymes, with studies implicating CYP1A1 and CYP1A2 as key players in this biotransformation[8]. This demethylation restores the phenolic hydroxyl group at the C-3 position, which is crucial for high-affinity binding to estrogen receptors.

Interaction with Estrogen Receptors: The Core of Estrogenic Activity

Once converted to 17β-estradiol, the active molecule exerts its effects by binding to and activating estrogen receptors (ERs). There are two main subtypes of estrogen receptors, ERα and ERβ, which are encoded by separate genes and exhibit distinct tissue distributions and transcriptional activities[9].

The binding of 17β-estradiol to ERs is a high-affinity interaction, with dissociation constants (Kd) in the nanomolar to picomolar range[4][10]. This binding induces a conformational change in the receptor, leading to its dimerization and subsequent translocation to the nucleus.

Quantitative Analysis of Receptor Binding Affinity

| Compound | ERα Ki (nM) | ERβ Ki (nM) | Reference |

| 17β-Estradiol | ~0.16 | ~0.13 | [10] |

Table 1: Binding Affinities of 17β-Estradiol for Estrogen Receptors.

Downstream Signaling Pathways: Genomic and Non-Genomic Effects

The activation of estrogen receptors by 17β-estradiol initiates a cascade of downstream signaling events that can be broadly categorized as genomic and non-genomic pathways.

Genomic Pathway: The Classical Mechanism of Action

The classical, or genomic, pathway involves the binding of the estradiol-ER complex to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes. This interaction recruits co-activator or co-repressor proteins, leading to the modulation of gene transcription. This process ultimately results in the synthesis or suppression of proteins that mediate the physiological effects of estrogens.

Diagram: Genomic Estrogen Receptor Signaling Pathway

Caption: Classical genomic signaling pathway of 17β-estradiol.

Non-Genomic Pathway: Rapid Cellular Effects

In addition to the classical genomic pathway, estrogens can also elicit rapid, non-genomic effects that are initiated at the cell membrane. A subpopulation of estrogen receptors is localized to the plasma membrane, where their activation can trigger rapid intracellular signaling cascades, including the activation of protein kinases such as PI3K/Akt and MAP kinases[11]. These rapid signaling events can modulate various cellular processes, including cell proliferation and survival.

Experimental Methodologies for Characterizing the Mechanism of Action

A thorough understanding of the mechanism of action of 3,17β-Estradiol-3-methylether-17-decanoate requires the use of specific and validated experimental assays. The following sections provide detailed protocols for key in vitro assays.

Protocol: Competitive Estrogen Receptor Binding Assay

This assay is used to determine the relative binding affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

Recombinant human ERα or ERβ

-

[³H]-17β-Estradiol (Radioligand)

-

Unlabeled 17β-Estradiol (Reference Compound)

-

Test Compound (3,17β-Estradiol-3-methylether-17-decanoate and its metabolites)

-

Assay Buffer (e.g., Tris-HCl buffer with additives)

-

Hydroxyapatite (HAP) slurry

-

Scintillation fluid and counter

Procedure:

-

Prepare serial dilutions of the unlabeled 17β-estradiol and the test compounds.

-

In reaction tubes, combine the assay buffer, a fixed concentration of [³H]-17β-estradiol, and the diluted reference or test compounds.

-

Add the estrogen receptor preparation to each tube.

-

Include control tubes for total binding (only radioligand and receptor) and non-specific binding (radioligand, receptor, and a large excess of unlabeled estradiol).

-

Incubate the tubes at 4°C overnight to reach equilibrium.

-

Add cold HAP slurry to each tube and incubate on ice to allow the receptor-ligand complexes to adsorb to the HAP.

-

Wash the HAP pellets with assay buffer to remove unbound radioligand.

-

Resuspend the pellets in scintillation fluid and measure the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation[10].

Protocol: Estrogen-Responsive Reporter Gene Assay

This cell-based assay measures the ability of a compound to activate the transcriptional activity of the estrogen receptor.

Materials:

-

A suitable cell line stably transfected with an estrogen receptor (e.g., ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an ERE-containing promoter (e.g., T47D-KBluc cells).

-

Cell culture medium and supplements.

-

Test compound and reference compound (17β-estradiol).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the reporter cells in a 96-well plate and allow them to attach overnight.

-

Treat the cells with serial dilutions of the test compound or the reference compound. Include a vehicle control.

-

Incubate the cells for 24 hours to allow for gene expression.

-

Lyse the cells and add the luciferase assay reagent.

-

Measure the luminescence using a luminometer.

-

Plot the luminescence values against the compound concentration to generate a dose-response curve and determine the EC50 value.

Pharmacokinetics and Pharmacodynamics: The In Vivo Profile

The pharmacokinetic profile of 3,17β-Estradiol-3-methylether-17-decanoate is characterized by its slow absorption and prolonged duration of action, which are hallmarks of long-chain estradiol esters administered intramuscularly.

| Parameter | Estradiol Valerate (5 mg IM) | Estradiol Cypionate (5 mg IM) |

| Tmax (days) | ~2.2 | ~3.9 |

| Duration of Action (days) | ~7-8 | ~11 |

Table 2: Pharmacokinetic Parameters of Intramuscularly Administered Estradiol Esters. Data adapted from Oriowo et al., 1980[7][12]. Note: While specific data for estradiol decanoate is limited, the trend of longer duration with longer ester chains suggests it would have a more prolonged profile than valerate and cypionate.

The pharmacodynamics of the compound are directly related to the circulating levels of the active 17β-estradiol and its interaction with estrogen receptors in target tissues. The sustained release from the prodrug depot ensures a stable and prolonged estrogenic effect.

Conclusion and Future Directions

3,17β-Estradiol-3-methylether-17-decanoate exemplifies a successful prodrug strategy to enhance the therapeutic utility of 17β-estradiol. Its mechanism of action is a well-orchestrated sequence of metabolic activation, receptor binding, and downstream signaling. The dual modifications at the C-3 and C-17 positions provide a mechanism for sustained release and protection from rapid first-pass metabolism.

Future research in this area could focus on elucidating the precise contribution of different carboxylesterase and CYP450 isoforms to the metabolic activation of this and similar prodrugs. Furthermore, a detailed investigation into the relative binding affinities of the intermediate metabolites for ERα and ERβ would provide a more complete understanding of the compound's pharmacological profile. Such studies will continue to refine our knowledge and inform the development of next-generation hormone therapies with improved efficacy and safety profiles.

References

- Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108.

- Diczfalusy, E. (1980). Pharmacokinetic and pharmacological features of oestradiol valerate. Acta Obstetricia et Gynecologica Scandinavica Supplement, 93, 27-33.

-

GtoPdb & ChEMBL. (n.d.). 17β-estradiol [Ligand Id: 1013] activity data. Retrieved from [Link]

- Iverson, S. L., & Ussing, H. H. (1986). The hydrolysis of steroid esters in vitro. Journal of steroid biochemistry, 24(4), 857–862.

- Lin, A. H., Li, R. W., Ho, E. Y., Leung, G. P., Leung, S. W., Vanhoutte, P. M., & Man, R. Y. (2013). Differential ligand binding affinities of human estrogen receptor-α isoforms. PloS one, 8(4), e63197.

- Oriowo, M. A., Landgren, B. M., Stenström, B., & Diczfalusy, E. (1980). A comparison of the pharmacokinetic properties of three estradiol esters. Contraception, 21(4), 415–424.

- Sadeghpour, H., Gu, J., & Guengerich, F. P. (2002). O-dealkylation of 3-methoxyestrone and 3-methoxy-17β-estradiol by human cytochrome P450 1A1 and 1A2. Chemical research in toxicology, 15(6), 799–804.

- Stoilov, I., & Jansson, I. (2007). The role of human carboxylesterases in drug metabolism: have we overlooked their importance?. Expert opinion on drug metabolism & toxicology, 3(5), 669–683.

-

Wikipedia contributors. (2023, December 22). Pharmacokinetics of three estradiol esters by intramuscular injection. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

-

Wikipedia contributors. (2024, January 29). Pharmacokinetics of estradiol. In Wikipedia, The Free Encyclopedia. Retrieved February 13, 2026, from [Link]

- Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of biomolecular screening, 4(2), 67–73.

- Stoica, A., Saceda, M., Fackler, M. J., & Martin, M. B. (2000). Role of the ErbB2/PI 3-kinase/Akt pathway in the estradiol-dependent and -independent growth of breast cancer cells.

- Blair, R. M., Fang, H., Branham, W. S., Hass, B. S., Dial, S. L., Moland, C. L., ... & Sheehan, D. M. (2000). The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands. Toxicological Sciences, 54(1), 138-153.

-

Aly. (2021, July 16). An Informal Meta-Analysis of Estradiol Curves with Injectable Estradiol Preparations. Retrieved from [Link]

- Guengerich, F. P. (2015). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. The Journal of steroid biochemistry and molecular biology, 151, 4–15.

-

ResearchGate. (n.d.). Relative binding affinity (RBA) values for ERα and ERβ and the... | Download Table. Retrieved February 13, 2026, from [Link]

- Paterni, I., Granchi, C., & Minutolo, F. (2014). Estrogen Receptor Ligands: A Review (2013–2015). Current medicinal chemistry, 21(34), 3986–4006.

- Poulos, T. L. (2014). Heme enzyme structure and function. Chemical reviews, 114(7), 3919–3962.

-

ResearchGate. (n.d.). CYP1A-mediated metabolism of estrogens and estradiol 3-methyl ether.... Retrieved February 13, 2026, from [Link]

- Stoica, A., Saceda, M., Fackler, M. J., & Martin, M. B. (2000).

-

ResearchGate. (n.d.). Summary of EC 50 and IC 50 values for 17-ethinyl estradiol,... Retrieved February 13, 2026, from [Link]

- Lee, Y. S., Yap, C., & Yong, E. L. (2009). Development and validation of estrogen receptor (ERalpha/ERbeta) and breast cancer proliferation bioassays to measure serum estrogenic activity in clinical studies. Assay and drug development technologies, 7(2), 154–165.

- Tvrda, E., Slaninova, J., & Malenicek, P. (2021). Kinetic Study of 17α-Estradiol Activity in Comparison with 17β-Estradiol and 17α-Ethynylestradiol. Molecules (Basel, Switzerland), 26(16), 4945.

Sources

- 1. Pharmacokinetics of estradiol - Wikipedia [en.wikipedia.org]

- 2. Bioassays for estrogenic activity: development and validation of estrogen receptor (ERalpha/ERbeta) and breast cancer proliferation bioassays to measure serum estrogenic activity in clinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic and pharmacological features of oestradiol valerate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential Ligand Binding Affinities of Human Estrogen Receptor-α Isoforms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ki Summary [bindingdb.org]

- 6. mdpi.com [mdpi.com]

- 7. A comparison of the pharmacokinetic properties of three estradiol esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Estrogen receptor alpha Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]

- 9. Estrogen Receptor Ligands: A Review (2013–2015) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 17β-estradiol | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 11. Effect of estradiol on estrogen receptor-alpha gene expression and activity can be modulated by the ErbB2/PI 3-K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Template:Pharmacokinetics of three estradiol esters by intramuscular injection - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Biological Activity of 3-Methoxy Estradiol Esters

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 3-methoxy estradiol esters, a class of compounds derived from the endogenous estrogen metabolite, 2-methoxyestradiol (2-ME2). While 2-ME2 itself has demonstrated significant anti-tumor and anti-angiogenic properties, its clinical utility has been hampered by poor oral bioavailability and rapid metabolism.[1] Esterification at the 3- and/or 17-positions of the estradiol backbone represents a key strategy to overcome these pharmacokinetic limitations. This document will delve into the synthesis, multifaceted mechanisms of action, and the preclinical and clinical evaluation of these promising next-generation therapeutic agents. Particular focus is placed on their activity as microtubule disruptors and inhibitors of angiogenesis, pathways central to their anti-cancer effects. Detailed experimental protocols and data interpretation guidelines are provided to empower researchers in this field.

Introduction: The Rationale for 3-Methoxy Estradiol Ester Development

The endogenous estradiol metabolite, 2-methoxyestradiol (2-ME2), has garnered significant interest as a potential anti-cancer agent due to its potent anti-proliferative and anti-angiogenic activities.[2] Unlike its parent compound, estradiol, 2-ME2 exhibits minimal affinity for estrogen receptors (ERs), and its anti-tumor effects are mediated through ER-independent mechanisms.[2][3][4] This key characteristic circumvents the proliferative risks associated with estrogenic compounds. The primary mechanisms of action for 2-ME2 include the disruption of microtubule polymerization and the inhibition of hypoxia-inducible factor-1α (HIF-1α) activity.[5][6]

Despite its promising preclinical profile, the clinical development of 2-ME2 has been challenging due to its poor oral bioavailability and extensive first-pass metabolism.[1] This has led to the exploration of various prodrug strategies, with esterification emerging as a leading approach. Esterification of the hydroxyl groups at the C3 and C17 positions of the steroidal backbone can enhance lipophilicity, thereby improving oral absorption and providing a sustained release of the active compound.[7] This guide will focus on the biological activities of 3-methoxy estradiol esters, which are designed to retain the core pharmacophore of 2-ME2 while offering superior pharmacokinetic properties.

Synthesis and Chemical Characterization

The synthesis of 3-methoxy estradiol esters typically begins with the commercially available 2-methoxyestradiol.[8] The hydroxyl group at the 3-position is the primary site for esterification in this class of compounds. A general synthetic scheme involves the protection of the 17-hydroxyl group, followed by the acylation of the 3-hydroxyl group with a desired carboxylic acid or its activated derivative. Subsequent deprotection of the 17-hydroxyl group yields the 3-O-ester of 2-methoxyestradiol.

A variety of ester moieties can be introduced at the 3-position to modulate the compound's physicochemical properties, such as solubility and lipophilicity, which in turn influence its pharmacokinetic profile.[9]

Illustrative Synthetic Workflow:

Caption: Key mechanisms of action for 3-methoxy estradiol esters.

Preclinical and Clinical Evaluation

The development of 3-methoxy estradiol esters has been driven by the need to improve upon the pharmacokinetic profile of 2-ME2. Preclinical studies have focused on evaluating their oral bioavailability, anti-tumor efficacy in various cancer models, and safety profiles.

Pharmacokinetic Profile

Esterification has been shown to significantly improve the oral bioavailability of 2-ME2 analogs. For instance, the disulfamate ester of 2-methoxyestradiol, STX-140, demonstrated enhanced oral bioavailability and potent anti-tumor activity in preclinical models. [1]While specific data for a wide range of 3-methoxy estradiol esters is still emerging, the underlying principle of increased lipophilicity leading to better absorption is well-established. [7]

In Vitro Efficacy

The in vitro anti-proliferative activity of 3-methoxy estradiol esters is typically assessed across a panel of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are determined to compare the potency of different analogs.

Table 1: Representative In Vitro Anti-proliferative Activity of 2-ME2 Analogs

| Cell Line | Cancer Type | 2-ME2 IC50 (µM) | Analog 883 IC50 (µM) | Analog 900 IC50 (µM) | Analog 5171 IC50 (µM) |

| MCF-7 | Breast | 0.45 | 0.12 | 0.15 | 1.23 |

| PC-3 | Prostate | 0.89 | 0.21 | 0.34 | 2.56 |

| A549 | Lung | 1.52 | 0.37 | 0.74 | 5.64 |

| HUVEC | Endothelial | 0.23 | 0.07 | 0.08 | 0.73 |

| (Data adapted from Burke et al., 2005)[5] |

In Vivo Efficacy

In vivo studies using xenograft models are crucial for evaluating the anti-tumor efficacy of 3-methoxy estradiol esters. [10][11]These studies typically involve the subcutaneous or orthotopic implantation of human tumor cells into immunocompromised mice. [12][13]Treatment with the test compound is initiated once tumors are established, and tumor growth is monitored over time.

Experimental Workflow for In Vivo Xenograft Studies:

Caption: Workflow for assessing in vivo anti-tumor efficacy.

Clinical Trials

While clinical trials specifically for 3-methoxy estradiol esters are in the early stages, the clinical experience with 2-ME2 provides valuable insights. Phase I and II trials of 2-ME2 have been conducted in various cancers, including breast, ovarian, and prostate cancer, as well as multiple myeloma. [1][2][14]These trials have generally shown that 2-ME2 is well-tolerated, but its clinical efficacy has been limited by its poor bioavailability. [15][16]The development of ester prodrugs with improved pharmacokinetic profiles aims to overcome this limitation and unlock the full therapeutic potential of this class of compounds.

Key Experimental Protocols

In Vitro Anti-Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with a serial dilution of the 3-methoxy estradiol ester for 72 hours.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the IC50 value by plotting the percentage of cell viability against the log of the compound concentration.

In Vitro Endothelial Tube Formation Assay

This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis. [17][18][19] Protocol:

-

Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.

-

Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.

-

Treat the cells with the test compound at various concentrations.

-

Incubate the plate for 6-18 hours to allow for tube formation.

-

Visualize the tube-like structures using a microscope and quantify the total tube length and number of branch points.

Conclusion and Future Directions

3-methoxy estradiol esters represent a promising strategy to harness the anti-cancer potential of 2-methoxyestradiol by overcoming its inherent pharmacokinetic limitations. Their dual mechanism of action, targeting both tumor cell proliferation and angiogenesis, makes them attractive candidates for further development. Future research should focus on:

-

Optimizing the Ester Moiety: Systematic evaluation of different ester groups to fine-tune the pharmacokinetic and pharmacodynamic properties.

-

Combination Therapies: Investigating the synergistic effects of 3-methoxy estradiol esters with other chemotherapeutic agents or targeted therapies.

-

Biomarker Discovery: Identifying predictive biomarkers to select patient populations most likely to respond to treatment.

The continued exploration of this class of compounds holds significant promise for the development of novel and effective cancer therapeutics.

References

-

2-Methoxyestradiol - Wikipedia. (n.d.). Retrieved from [Link]

- Lakhani, N. J., Sarkar, M. A., Venitz, J., & Figg, W. D. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy, 23(2), 165-172.

- Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Microvascular research, 74(2-3), 172-183.

- Ocana, A., et al. (2011). In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. Current Cancer Drug Targets, 11(6), 708-720.

- Yue, T. L., Wang, X., Louden, C. S., Gupta, S., Pillarisetti, K., Gu, J. L., ... & Feuerstein, G. Z. (1997). 2-methoxyestradiol, an endogenous estrogen metabolite, induces apoptosis in endothelial cells and inhibits angiogenesis: possible role for stress-activated protein kinase signaling pathway and Fas expression. Molecular pharmacology, 51(6), 951-962.

- George, S., et al. (2013). In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences, 3(4), 633-642.

- Burke, P. A., Swartz, G. M., Hanson, A. D., Chen, B., Agoston, G. E., Shah, J., ... & Lavallee, T. M. (2005). 2-Methoxyestradiol analog 883 shows improved anti-tumor activity in vitro with increased survival and reduced tumor burden in vivo. Cancer Research, 65(9 Supplement), 1376-1376.

- Li, W., et al. (2018). Anticancer effects and the mechanism underlying 2-methoxyestradiol in human osteosarcoma in vitro and in vivo. Oncology Letters, 16(5), 6275-6281.

-

National Cancer Institute. (n.d.). NCI Drug Dictionary: 2-methoxyestradiol. Retrieved from [Link]

- Lakhani, N. J., et al. (2003). 2-Methoxyestradiol, a promising anticancer agent. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy, 23(2), 165-172.

-

ClinicalTrials.gov. (2010). 2-Methoxyestradiol in Treating Patients With Advanced Solid Tumors. Retrieved from [Link]

- Lacy, M. Q., et al. (2006). Novel therapy with 2-methoxyestradiol (2ME2) for the treatment of relapsed and plateau phase multiple myeloma. Journal of Clinical Oncology, 24(18_suppl), 7559-7559.

- Goodwin, A. M. (2007). In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents. Microvascular research, 74(2-3), 172–183.

- Dahut, W., et al. (2006). Phase I clinical trial of oral 2-methoxyestradiol, an antiangiogenic and apoptotic agent, in patients with solid tumors. Cancer Biology & Therapy, 5(1), 22-27.

-

Reaction Biology. (n.d.). Angiogenesis Assay Service for Drug Discovery. Retrieved from [Link]

-

Crown Bioscience. (2022). Combating Cancer Drug Resistance with In Vivo Models. Retrieved from [Link]

- LaVallee, T. M., Zhan, X. H., Herbstritt, C. J., Kough, E. C., Green, S. J., & Pribluda, V. S. (2002). 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta. Cancer research, 62(13), 3691-3697.

- Dittmann, K., et al. (2005). New Anticancer Agents: In Vitro and In Vivo Evaluation.

- Chen, Y., et al. (2023).

- Sweeney, C., et al. (2008). Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies.

- LaVallee, T. M., et al. (2002). 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta. Cancer research, 62(13), 3691–3697.

- Staton, C. A., et al. (2009). Evaluation of Angiogenesis Assays.

- Loizzi, V., et al. (2022). Promising Phytoconstituents in Antiangiogenesis Drug Development. Molecules, 27(19), 6296.

-

Taylor & Francis. (n.d.). 2-Methoxyestradiol – Knowledge and References. Retrieved from [Link]

- Mag-Danzade, H., et al. (2010). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids, 75(10), 737-745.

- Onajole, O. K., et al. (2011). Synthesis and Biological Activity of 3-N-Substituted Estrogen Derivatives as Breast Cancer Agents. Medicinal Chemistry, 7(5), 461-470.

- Hanson, A. D., et al. (2009). Synthesis and antitumor activities of 3-modified 2-methoxyestradiol analogs. Bioorganic & Medicinal Chemistry Letters, 19(22), 6459-6462.

- Mag-Danzade, H., et al. (2010). A Facile Total Synthesis of ent-17β-Estradiol and Structurally–Related Analogues. Steroids, 75(10), 737-745.

- Dubinion, J., et al. (2000). Role of methoxyestradiols in the growth inhibitory effects of estradiol on human glomerular mesangial cells. Hypertension, 35(1 Pt 2), 415-420.

-

Rupa Health. (n.d.). 4-Methoxyestradiol. Retrieved from [Link]

-

Estrogen ester - Wikipedia. (n.d.). Retrieved from [Link]

- LaVallee, T. M., et al. (2003). Mechanism of action of 2-methoxyestradiol: new developments. Seminars in Oncology, 30(5 Suppl 15), 10-15.

- Google Patents. (2014). CN103772463A - 2-methoxy-estradiol analogue and preparation method and application thereof.

- Maltais, R., et al. (2023).

- Brancale, A., & Simons, C. (2011). Synthetic 2-methoxyestradiol derivatives: structure-activity relationships. Mini reviews in medicinal chemistry, 11(10), 838-848.

- Onajole, O. K., et al. (2011). Synthesis and Biological Activity of 3-N-Substituted Estrogen Derivatives as Breast Cancer Agents. Medicinal Chemistry, 7(5), 461-470.

-

Stoltz, B. M. (n.d.). The Synthesis of (±)-Estrone. Retrieved from [Link]

-

DrugTargetAI. (2024). What is the mechanism of Estradiol Valerate? Retrieved from [Link]

Sources

- 1. 2-Methoxyestradiol - Wikipedia [en.wikipedia.org]

- 2. 2-Methoxyestradiol, a promising anticancer agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. 2-Methoxyestradiol inhibits proliferation and induces apoptosis independently of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Mechanism of action of 2-methoxyestradiol: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Estrogen ester - Wikipedia [en.wikipedia.org]

- 8. caymanchem.com [caymanchem.com]

- 9. Synthesis and antitumor activities of 3-modified 2-methoxyestradiol analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijpbs.com [ijpbs.com]

- 11. iv.iiarjournals.org [iv.iiarjournals.org]

- 12. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. blog.crownbio.com [blog.crownbio.com]

- 14. ascopubs.org [ascopubs.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Phase I Trial of 2-Methoxyestradiol (2ME2, Panzem®) NanoCrystal® Dispersion (NCD®) in Advanced Solid Malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vitro assays of angiogenesis for assessment of angiogenic and anti-angiogenic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Evaluation of Angiogenesis Assays [mdpi.com]

Technical Guide: Characterization and Control of 3,17β-Estradiol-3-methylether-17-decanoate (Nandrolone Decanoate Impurity B)

The following technical guide is structured to serve as an authoritative resource for drug development scientists and analytical chemists dealing with Nandrolone Decanoate (ND) . It addresses the specific challenges posed by the impurity 3,17β-Estradiol-3-methylether-17-decanoate , identified in the European Pharmacopoeia (EP) as Impurity B .

Executive Summary: The "Trojan Horse" Impurity[1]

In the synthesis of Nandrolone Decanoate (19-nortestosterone decanoate), the presence of 3,17β-Estradiol-3-methylether-17-decanoate (hereafter referred to as Impurity B ) represents a critical Critical Quality Attribute (CQA) failure.[1] Unlike isomeric impurities which merely reduce potency, Impurity B possesses a masked estrogenic pharmacophore.

Chemically, it is the 3-methyl ether of estradiol decanoate.[1][2] Upon administration, metabolic demethylation (O-dealkylation via CYP450 enzymes) can release Estradiol 17-decanoate , a potent long-acting estrogen.[1] In an androgenic formulation intended for muscle wasting or anemia, this "Trojan Horse" mechanism can trigger severe estrogenic side effects, including gynecomastia and fluid retention, directly counteracting the therapeutic profile of Nandrolone.[1]

This guide details the mechanistic origin of Impurity B, its detection using differential UV spectroscopy, and robust remediation strategies.[1]

Molecular Identity and Genesis[1]

Chemical Structure and Properties[1]

| Property | Nandrolone Decanoate (API) | Impurity B (The Target) |

| IUPAC Name | 17β-[(1-Oxodecyl)oxy]estr-4-en-3-one | 3-Methoxyestra-1,3,5(10)-trien-17β-yl decanoate |

| Molecular Formula | C₂₈H₄₄O₃ | C₂₉H₄₆O₃ |

| Molecular Weight | 428.65 g/mol | 442.68 g/mol |

| Core Structure | 19-Norandrost-4-en-3-one (Enone) | Estra-1,3,5(10)-triene (Aromatic A-ring) |

| Chromophore | Conjugated Enone (λmax ~240 nm) | Phenolic Methyl Ether (λmax ~278-280 nm) |

| Lipophilicity (LogP) | High (~8.[1][3]6) | Very High (~9.0) |

Synthetic Origin: The Birch Reduction "Leak"

The formation of Impurity B is a direct consequence of an incomplete Birch Reduction during the synthesis of the Nandrolone core from Estradiol.

-

Protection: Estradiol is methylated to Estradiol 3-methyl ether to protect the phenolic hydroxyl.[1]

-

Reduction (Critical Step): The aromatic A-ring is reduced using Lithium/Ammonia (Birch conditions) to form the enol ether.

-

Hydrolysis: The enol ether is hydrolyzed to the 3-keto-4-ene (Nandrolone).[1][4]

-

Esterification: The 17β-hydroxyl is esterified with Decanoyl Chloride.[1]

The Failure Mode: If Step 2 is incomplete, unreacted Estradiol 3-methyl ether persists.[1] It survives the mild hydrolysis conditions of Step 3. In Step 4, it competes for the acylating agent, forming the highly lipophilic Impurity B .[1]

Figure 1: Genesis of Impurity B showing the carryover of unreacted intermediate through the synthetic pathway.[1]

Analytical Strategy: Differential Detection

Detecting Impurity B is challenging due to the overwhelming abundance of the API and their similar lipophilicity (both are decanoate esters).[1] However, we can exploit their distinct UV absorption profiles.

The "Aromatic Tag" Principle

-

Nandrolone Decanoate: Absorbs strongly at 240 nm (due to the α,β-unsaturated ketone).[1] It has negligible absorption above 270 nm.

-

Impurity B: Contains an anisole-like aromatic ring (3-methoxy-1,3,5-triene).[1] This chromophore has a secondary absorption maximum (B-band) around 278–280 nm .[1]

Expert Insight: To quantify Impurity B without interference from the massive API peak tail, use a Diode Array Detector (DAD) and extract the chromatogram at 280 nm . At this wavelength, the API response is minimized, while Impurity B remains visible, significantly improving the Signal-to-Noise (S/N) ratio.[1]

Recommended HPLC Protocol (Self-Validating)

This method uses Normal Phase chromatography, aligning with pharmacopeial standards for lipophilic steroid esters, ensuring isomer selectivity.

Method Parameters:

-

Column: Silica (L3), e.g., Zorbax Sil or LiChrosorb Si60 (4.6 x 250 mm, 5 µm).[1]

-

Mobile Phase: n-Heptane : Isopropanol (97:3 v/v).[1]

-

Note: The low polarity keeps the esters retained long enough for separation.

-

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25°C.

-

Detection: UV at 280 nm (Selectivity) and 240 nm (Total Purity).

-

Injection Volume: 20 µL.

System Suitability Criteria (Self-Validation):

-

Resolution (Rs): > 1.5 between Nandrolone Decanoate and Impurity B (Impurity B typically elutes before Nandrolone Decanoate in Normal Phase due to the lack of the polar ketone carbonyl; the ether is less polar than the ketone).

-

Tailing Factor: < 1.5 for the API.

Toxicological Implications[1]

The presence of Impurity B is not merely a chemical purity issue; it is a pharmacological hazard.

-

Mechanism: The 3-methoxy group acts as a metabolic shield.[1] Once in the body, hepatic enzymes (CYP450) can demethylate the ether to regenerate the free phenol (Estradiol Decanoate).[1]

-

Potency: Estradiol Decanoate is a slow-release estrogen.[1] Even trace amounts (0.5%) in a high-dose androgen cycle (e.g., 400 mg/week) could deliver ~2 mg of esterified estradiol—supraphysiological levels for a male.[1]

-

Clinical Consequence: This explains "mystery" cases of gynecomastia in patients using "pure" Nandrolone that was actually contaminated with this precursor.

Remediation and Control

If Impurity B is detected above the threshold (typically NMT 0.5%), the following purification logic applies:

Process Control (Prevention)

The most effective control is at Step 2 (Birch Reduction) .

-

In-Process Control (IPC): Monitor the disappearance of Estradiol 3-methyl ether by HPLC before quenching the reduction.

-

Specification: Ensure <0.1% starting material remains before proceeding to hydrolysis.

Purification (Correction)

Separating two decanoate esters is difficult by crystallization.

-

Flash Chromatography: Use silica gel with a non-polar gradient (Hexane -> 2% EtOAc in Hexane).[1] Impurity B (less polar) will elute before Nandrolone Decanoate.[1]

-

Selective Hydrolysis (Advanced): The enol ether (intermediate) is chemically distinct. If the Birch reduction crude is treated with mild acid, the enol ether becomes Nandrolone (ketone), but the unreacted aromatic ether remains an aromatic ether.[1] This difference in polarity is larger before esterification. Purify at the Nandrolone (alcohol) stage, not the Decanoate stage.

Figure 2: Decision logic for preventing Impurity B carryover.

References

-

European Pharmacopoeia (Ph. Eur.) . Nandrolone Decanoate Monograph 01/2008:1992. European Directorate for the Quality of Medicines (EDQM).

-

United States Pharmacopeia (USP) . Nandrolone Decanoate: Chromatographic Purity. USP-NF.[1] [1]

-

PubChem . 3,17beta-Estradiol-3-methylether-17-decanoate (Compound Summary). National Center for Biotechnology Information. [1]

-

Veeprho Laboratories . Structure Elucidation of Nandrolone Decanoate Impurity H (EP Impurity B).

-

Cayman Chemical . Nandrolone Decanoate Product Information & Impurity Profile.

Sources

In vitro estrogenicity of 3-O-Methylestradiol decanoate

An In-Depth Technical Guide to the In Vitro Estrogenicity of 3-O-Methylestradiol Decanoate

Introduction: Deconstructing a Synthetic Estrogen

Estrogens are a class of steroid hormones that play a critical role in a vast array of physiological processes. Their effects are primarily mediated by binding to and activating two principal estrogen receptors (ERs): ERα and ERβ.[1] These receptors are ligand-activated transcription factors that, upon binding to an agonist like 17β-estradiol (E2), undergo conformational changes, dimerize, and translocate to the nucleus.[1] There, they bind to specific DNA sequences known as Estrogen Response Elements (EREs) to modulate the transcription of target genes, initiating a cascade of cellular events.[1]

The subject of this guide, 3-O-Methylestradiol decanoate, is a synthetic derivative of estradiol with two key modifications:

-

3-O-Methylation: The hydroxyl group at the C3 position of the phenolic A-ring is replaced by a methoxy group. This modification is significant, as the C3 hydroxyl is a critical anchor for high-affinity binding to the estrogen receptor.[2]

-

17β-Decanoate Ester: A ten-carbon fatty acid (decanoic acid) is esterified to the hydroxyl group at the C17 position. This esterification dramatically increases the lipophilicity of the molecule.

These structural alterations raise a central mechanistic question: Is 3-O-Methylestradiol decanoate directly estrogenic, or is it a pro-drug that requires cellular metabolism to exert its effects? This guide proposes a logical, multi-tiered experimental strategy to rigorously answer this question.

Chapter 1: Mechanistic Hypothesis and Experimental Rationale

The chemical structure of 3-O-Methylestradiol decanoate strongly suggests it functions as a pro-drug. The methylation at the C3 position is expected to severely hinder or completely abolish direct binding to the estrogen receptor's ligand-binding pocket.[2] Consequently, for the compound to become active, it must undergo O-demethylation by cellular enzymes (e.g., cytochrome P450s) to regenerate the free phenolic hydroxyl group. Furthermore, the bulky decanoate ester at C17 may also require cleavage by intracellular esterases to yield the active estradiol molecule.

Based on this, we formulate the following hypothesis: 3-O-Methylestradiol decanoate possesses negligible direct binding affinity for the estrogen receptor but exhibits estrogenic activity in metabolically competent cell systems.

To test this, we will employ a tiered approach:

-

Tier 1: Direct Receptor Interaction. Assess the compound's ability to directly bind to the estrogen receptor using a competitive ligand binding assay.

-

Tier 2: Functional Cellular Activity. Evaluate the compound's ability to elicit an estrogenic response in whole-cell systems that are capable of metabolic conversion.

-

Tier 3: Mechanistic Confirmation. Verify that any observed cellular activity is specifically mediated through the estrogen receptor pathway.

Caption: Proposed pro-drug mechanism for 3-O-Methylestradiol decanoate.

Chapter 2: Tier 1 - Estrogen Receptor Competitive Binding Assay

Expert Rationale: The foundational step is to determine if the parent compound can physically interact with the target receptor. A competitive binding assay is the gold standard for quantifying the affinity of a test ligand for a receptor.[3][4][5] By measuring the displacement of a high-affinity radiolabeled estrogen, we can directly assess the binding potential of 3-O-Methylestradiol decanoate. A low binding affinity would provide strong evidence for the pro-drug hypothesis.

Protocol: ERα Competitive Radioligand Binding Assay

This protocol is adapted from established methodologies for assessing ER binding.[6][7]

-

Receptor Preparation: Utilize either human recombinant ERα or cytosolic extracts from estrogen-sensitive tissues (e.g., uteri from ovariectomized rats).[6][7]

-

Reagent Preparation:

-

Assay Buffer: Tris-based buffer (e.g., TEDG buffer).

-

Radioligand: [³H]-17β-estradiol at a single, fixed concentration (typically near its Kd value).

-

Reference Ligand: Unlabeled 17β-estradiol for generating a standard competition curve.

-

Test Compound: 3-O-Methylestradiol decanoate, serially diluted over a wide concentration range (e.g., 10⁻¹² M to 10⁻⁵ M).

-

-

Assay Procedure:

-

In triplicate, combine the receptor preparation, [³H]-17β-estradiol, and varying concentrations of either the reference ligand or the test compound.

-

To determine non-specific binding, include tubes with the receptor, radioligand, and a 100-fold excess of unlabeled 17β-estradiol.[1]

-

Incubate to allow binding to reach equilibrium (e.g., 16-18 hours at 4°C).[1]

-

-

Separation of Bound and Free Ligand: Separate receptor-bound radioligand from free radioligand using a method like hydroxyapatite (HAP) slurry precipitation or dextran-coated charcoal.[1]

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis:

-

Plot the percentage of specifically bound [³H]-17β-estradiol against the logarithm of the competitor concentration.

-

Use non-linear regression to fit the data and determine the IC50 value (the concentration of the test compound that displaces 50% of the radioligand).[6]

-

Calculate the Relative Binding Affinity (RBA) using the formula: RBA = (IC50 of 17β-estradiol / IC50 of Test Compound) x 100

-

Caption: Workflow for the Estrogen Receptor (ER) competitive binding assay.

Expected Data and Interpretation

The results should be summarized in a table for clear comparison.

| Compound | Predicted IC50 (M) | Predicted RBA (%) |

| 17β-Estradiol (E2) | ~1 x 10⁻⁹ | 100 |

| 3-O-Methylestradiol Decanoate | > 1 x 10⁻⁵ | < 0.01 |

A very high IC50 value and a correspondingly low RBA for 3-O-Methylestradiol decanoate would strongly support the hypothesis that it does not directly bind to ERα with any significant affinity.

Chapter 3: Tier 2 - Cell-Based Functional Assays

Expert Rationale: While binding assays measure physical interaction, they do not capture the biological consequences of that interaction or the potential for metabolic activation. Cell-based assays are essential for assessing the functional estrogenicity of a compound in a biologically relevant context.[3][5] We will use two complementary and widely validated assays: the MCF-7 cell proliferation (E-Screen) assay and an estrogen-responsive reporter gene assay.

The E-Screen Assay

Principle: The E-Screen (Estrogen-Screen) assay is based on the estrogen-dependent proliferation of the human breast cancer cell line MCF-7.[8][9] These cells endogenously express high levels of ERα and possess the necessary enzymatic machinery to metabolize xenobiotics, making them an ideal model for testing potential pro-drugs.[10][11] An increase in cell number after exposure to a test compound indicates an estrogenic response.[12][13]

Protocol: E-Screen Proliferation Assay

This protocol is based on the original work by Soto et al. and subsequent optimizations.[8][14]

-

Cell Culture: Culture MCF-7 cells (a responsive subline like MCF-7 BUS is recommended) in standard culture medium (e.g., DMEM with 10% Fetal Bovine Serum).[10][11]

-

Hormone Deprivation: Prior to the assay, wash the cells and switch them to a hormone-free medium (phenol red-free medium with charcoal-dextran stripped serum) for at least 72 hours to arrest proliferation and upregulate ER expression.[14]

-

Assay Plating: Seed the hormone-deprived cells into 24-well plates at a low, optimized density.

-

Treatment: After allowing cells to attach, replace the medium with fresh hormone-free medium containing a range of concentrations of the test compound. Include the following controls:

-

Negative Control: Vehicle (e.g., DMSO) only.

-

Positive Control: A dilution series of 17β-estradiol (e.g., 10⁻¹³ M to 10⁻⁹ M).

-

-

Incubation: Incubate the plates for 6 days (144 hours) to allow for maximal proliferative effect.[8][11]

-

Cell Number Quantification:

-

Terminate the assay by fixing the cells (e.g., with trichloroacetic acid).[8]

-

Stain the cellular protein with an appropriate dye (e.g., Sulforhodamine B).

-

Elute the dye and measure its absorbance, which is proportional to the cell number.

-

-

Data Analysis:

-

Generate a dose-response curve by plotting cell number (or absorbance) versus the log concentration of the test compound.

-

Determine the EC50 (concentration for half-maximal proliferation) and the maximal proliferative effect (MPE).

-

Calculate the Relative Proliferative Potency (RPP) compared to 17β-estradiol.

-

Estrogen-Responsive Reporter Gene Assay

Principle: This assay provides a more direct measure of ER-mediated gene transcription.[15][16] It uses a cell line (e.g., T47D or HEK293) that has been stably transfected with a plasmid containing multiple copies of an ERE sequence driving the expression of a reporter gene, such as luciferase.[3][15] When an active estrogen binds to the ER, the complex binds to the EREs and initiates transcription of the luciferase gene. The resulting light output is a sensitive and quantitative measure of ER activation.[17]

Protocol: ERα Luciferase Reporter Gene Assay

This protocol is a standard method for assessing transcriptional activation.[17][18]

-

Cell Culture: Maintain the ER-reporter cell line (e.g., T47D-KBluc) in the recommended growth medium.

-

Assay Plating: Seed the cells into a 96-well white, clear-bottom plate and allow them to attach overnight.

-

Treatment: Replace the medium with medium containing serial dilutions of the test compound, a positive control (17β-estradiol), and a negative vehicle control.

-

Incubation: Incubate the plate for 22-24 hours to allow for receptor activation, gene transcription, and protein expression.[18]

-

Lysis and Luminescence Measurement:

-

Remove the treatment medium and lyse the cells using a suitable lysis buffer.

-

Add a luciferase substrate solution (containing luciferin) to the cell lysate.[3]

-

Immediately measure the luminescence produced using a luminometer.

-

-

Data Analysis:

-

Plot the relative light units (RLU) against the log concentration of the test compound.

-

Calculate the EC50 and maximal induction from the resulting dose-response curve.

-

Expected Data and Interpretation

| Assay | Compound | Predicted EC50 (M) | Predicted Efficacy (vs. E2) |

| E-Screen | 17β-Estradiol | ~1 x 10⁻¹¹ | 100% |

| 3-O-Methylestradiol Decanoate | 10⁻⁹ - 10⁻⁸ | ~80-100% | |

| Reporter Gene | 17β-Estradiol | ~1 x 10⁻¹¹ | 100% |

| 3-O-Methylestradiol Decanoate | 10⁻⁹ - 10⁻⁸ | ~80-100% |

If 3-O-Methylestradiol decanoate shows dose-dependent activity in these assays—despite its lack of direct receptor binding—this provides strong evidence that it is being metabolized by the cells into an ER agonist. The rightward shift in its EC50 compared to E2 reflects the time and efficiency of this metabolic conversion.

Chapter 4: Tier 3 - Confirming the ER-Mediated Mechanism